Avocadyne

Descripción general

Descripción

Protective Effects and Mechanisms of Avocado/Soybean Unsaponifiables

Avocado/soybean unsaponifiables have been shown to have protective effects on the structural changes in experimental dog osteoarthritis. The study involved inducing osteoarthritis in dogs and treating them with avocado/soybean unsaponifiables, which resulted in a decrease in the size of macroscopic lesions and the severity of cartilage lesions. The treatment also reduced the loss of subchondral bone volume and thickness of calcified cartilage. These effects are believed to be mediated through the inhibition of inducible nitric oxide synthase and matrix metalloproteinase-13, which are key mediators in the structural changes that occur in osteoarthritis .

Regulation of Abscisic Acid Biosynthesis in Avocado

The regulation of abscisic acid (ABA) biosynthesis in avocado involves the cleavage of carotenoid precursors by 9-cis-epoxycarotenoid dioxygenase (NCED). Three genes encoding NCED-like enzymes were cloned from avocado fruit, with two being strongly induced as the fruit ripened. The study suggests that ABA biosynthesis in avocado is regulated at the level of carotenoid cleavage, with implications for the fruit's ripening process .

Bioactive Compounds and Health Benefits of Avocado Residues

Avocado residues, such as leaves, peels, and seeds, are a source of bioactive compounds with potential biological activities. These compounds include polyphenols, carotenoids, tocopherols, and phytosterols, which have been attributed to antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antihypertensive activities. The study compiles scientific research on these compounds and suggests potential applications in food and pharmaceutical industries .

Molecular Weight Changes of Polyuronides During Avocado Ripening

The study on avocado polyuronides revealed that they undergo significant molecular weight downshifts during ripening, which may contribute to the fruit's loss of firmness. The behavior of avocado polyuronides was compared to those of tomato, showing distinct patterns of depolymerization. This suggests that molecular weight changes of polyuronides are a prominent feature of avocado ripening .

Chemical Profile and Safety of Avocado Seed Acetogenin-Enriched Extract

An acetogenin-enriched extract from avocado seed, known as Avosafe®, was evaluated for its chemical profile and safety. The extract contained two acetogenins, AcO-avocadyne-(0) and AcO-avocadiene B-(3), and was found to be non-mutagenic and safe in acute oral toxicity assays in rats. This study provides information on the safety and chemical composition of avocado seed acetogenins .

Neuroprotective Potential of Avocado Residues

Hexane and ethanolic extracts from avocado peels and seeds were evaluated for their potential as neuroprotective agents. The extracts contained minerals, phenols, flavonoids, and fatty acids, and were found to be good sources of acetylcholinesterase inhibitors and antioxidants. One of the seed extracts demonstrated a significant protective effect against rotenone-induced neurological damage .

Structure-Activity Relationship of this compound

This compound, a compound found in avocados, has anti-leukemia and anti-viral properties. The study identified specific structural features of this compound that are critical for its activity, such as the terminal triple bond and odd number of carbons. These features are important for the compound's ability to suppress mitochondrial fatty acid oxidation .

Antioxidant Activity of 'Hass' Avocado at Different Maturity Stages

The study on 'Hass' avocado examined the effect of ripeness on the content of fatty acids and antioxidant activity. It was found that total phenols increased and flavonoids slightly decreased during ripening. The main fatty acid identified was oleic acid, and the antioxidant capacity was higher in the lipophilic extracts, which correlated with the fatty acid content .

Primary Metabolism in Avocado Fruit

Avocado fruit is characterized by oil accumulation and a unique carbohydrate pattern. The study highlighted the role of C7 sugars in fruit growth and development and the expression of key genes related to fatty acid and triacylglycerol biosynthesis. The study provides insights into the primary metabolism of avocado fruit during development and postharvest .

Nutritional and Functional Properties of Avocado By-products

Avocado by-products, such as pulp, seed, and peel, are rich in bioactive compounds with health benefits. The study discusses the production, composition, and application of avocado and its by-products, emphasizing the potential use of waste for nutritional and environmental purposes. The by-products have been shown to have antimicrobial, antioxidant, anticancer, and dermatological activities .

Aplicaciones Científicas De Investigación

Nutritional and Technological Characteristics of Avocado Oil

Avocado oil has gained popularity for its nutritional and technological characteristics. It is considered to have a very good nutritional value and multiple technological applications due to its stability at both low and high temperatures. The quality of avocado oil is influenced by the fruit's quality, maturity, and the extraction technique used, highlighting its potential in the food and medicine industries (Flores et al., 2019).

Bioactive Compounds and Health Benefits

The pulp, leaf, peel, and seed of avocado are rich in bioactive compounds like polyphenols, carotenoids, tocopherols, and phytosterols, contributing to their antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antihypertensive properties. These components make avocado by-products potential candidates for applications in the food and pharmaceutical industries (Jiménez et al., 2020).

Avocado Seed as a Source of Bioactive Phytochemicals

Avocado seed, a significant part of the fruit, contains phytochemicals that may improve hypercholesterolemia and have potential uses in the treatment of hypertension, inflammatory conditions, and diabetes. The seed also exhibits insecticidal, fungicidal, and anti-microbial activities, making it a subject of interest for further research into its bioactivity and other functional properties (Dabas et al., 2013).

Avocado's Role in Agroindustry and Bibliometric Review

The global acceptance of avocado has led to increased cultivation and a focus on its by-products' nutritional and functional benefits. The bibliometric review suggests that future research should focus on the functional and medicinal properties of avocado, postharvest management, and the physicochemical properties of avocado and its by-products, as they contain remarkable concentrations of bioactive compounds with potential health benefits (Zakaria et al., 2022).

Cardiovascular and Metabolic Health Benefits

Studies have shown that diets enriched with avocado can significantly reduce cholesterol levels, LDL-C, and triglycerides, indicating its potential to optimize plasma lipoproteins and reduce the risk of cardiovascular diseases. The substitution of dietary fats with avocado, rather than adding it to the diet, is recommended as the primary strategy (Peou et al., 2016).

Mecanismo De Acción

Target of Action

Avocadyne, a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados, has been noted for its anti-leukemia and anti-viral properties . The primary target of this compound is the enzyme Very Long Chain Acyl-CoA Dehydrogenase (VLCAD), which plays a crucial role in the mitochondrial fatty acid oxidation process .

Mode of Action

This compound interacts with VLCAD, inhibiting its function . VLCAD is responsible for introducing a double bond to a fully saturated long chain fatty acid and reducing electron transfer flavoprotein (ETF)-bound FAD, transferring these electrons to the Electron Transport Chain (ETC) . By inhibiting VLCAD, this compound disrupts this process, leading to the suppression of mitochondrial fatty acid oxidation .

Biochemical Pathways

The suppression of mitochondrial fatty acid oxidation by this compound affects the metabolic pathways within the cell . This process is critical for the generation of reductive equivalents for the ETC and anaplerotic intermediates for the TCA cycle . By inhibiting this process, this compound disrupts the normal metabolic functions of the cell, particularly in cells that rely heavily on fatty acid oxidation for survival, such as leukemia cells .

Result of Action

The inhibition of VLCAD by this compound leads to the induction of leukemic cell death and suppression of clonogenic growth of primary samples, while sparing normal hematopoietic cells . This selective activity makes this compound a potent anti-AML compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the variety and cultivation conditions of avocados, from which this compound is derived, can affect the content of bioactive compounds and consequently their antioxidant activities . .

Safety and Hazards

Safety evaluations indicated that Avosafe®, a food-grade acetogenin-enriched antimicrobial extract from avocado seed that contains Avocadyne, was non-mutagenic and had an acute median lethal oral dose (LD50) to rats higher than the maximum concentration tested (>2000 mg·kg−1), with no signs of macroscopic abnormalities in organs .

Direcciones Futuras

Propiedades

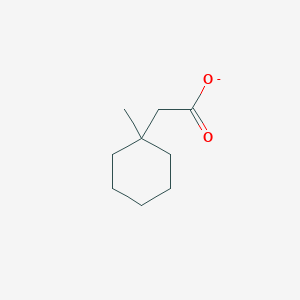

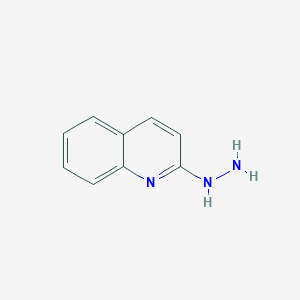

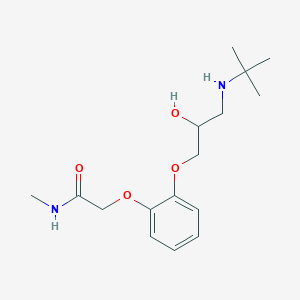

IUPAC Name |

heptadec-16-yne-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h1,16-20H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLQBKZXSJYBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC(CC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20947504 | |

| Record name | Heptadec-16-yne-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

24607-05-4, 129099-96-3 | |

| Record name | 16-Heptadecyne-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadec-16-yne-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20947504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | Avocadyne | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)